1-(1H-Indol-4-il)etanona

Descripción general

Descripción

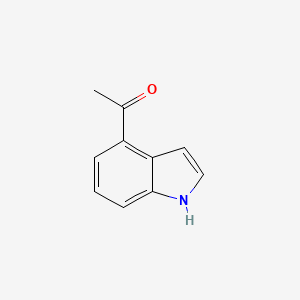

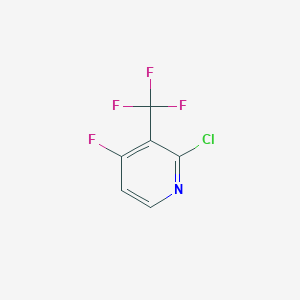

“1-(1H-Indol-4-yl)ethanone” is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as “4-ACETYLINDOLE” and "1-(1H-Indol-4-yl)ethan-1-one" .

Molecular Structure Analysis

The molecular structure of “1-(1H-Indol-4-yl)ethanone” consists of an indole ring attached to an ethanone group . The molecular weight of the compound is 159.18 g/mol . The InChIKey, which is a unique identifier for the compound, is RUBNGGWBJUGNNA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“1-(1H-Indol-4-yl)ethanone” is a solid compound . It has a molecular weight of 159.18 g/mol . The compound has a topological polar surface area of 32.9 Ų and a complexity of 190 .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluyendo “1-(1H-Indol-4-il)etanona”, han sido estudiados por sus propiedades antivirales. Los compuestos con el núcleo de indol han mostrado actividad inhibitoria contra la influenza A y otros virus. Por ejemplo, ciertos derivados del indol han demostrado una selectividad significativa y valores de concentración inhibitoria contra el virus Coxsackie B4, lo que indica su potencial como agentes antivirales .

Actividad anti-VIH

La lucha contra el VIH ha llevado a los investigadores a explorar los derivados del indol como posibles inhibidores. Sustituciones específicas en el andamiaje del indol, como las que se encuentran en “this compound”, se han evaluado para la actividad anti-VIH-1. Estos compuestos han mostrado efectividad, lo que sugiere su uso en el desarrollo de nuevos agentes terapéuticos para el tratamiento del VIH .

Propiedades anticancerígenas

Los derivados del indol son conocidos por sus actividades anticancerígenas. El marco estructural del indol, incluyendo “this compound”, permite una unión de alta afinidad a múltiples receptores, lo que puede ser beneficioso en la terapia del cáncer. La capacidad de sintetizar varios andamios de indol para la detección de diferentes actividades farmacológicas abre posibilidades para la investigación del tratamiento del cáncer .

Efectos antioxidantes

Las propiedades antioxidantes de los derivados del indol son otra área de interés. Estos compuestos pueden eliminar los radicales libres y proteger las células del estrés oxidativo. “this compound” y sus análogos pueden contribuir al desarrollo de nuevos antioxidantes que podrían prevenir o tratar enfermedades causadas por el daño oxidativo .

Actividad antimicrobiana

Se ha informado que los derivados del indol poseen actividad antimicrobiana. Esto incluye el potencial para combatir una variedad de microorganismos patógenos. La incorporación del núcleo de indol en los farmacóforos ha hecho de “this compound” un compuesto importante para la síntesis de nuevos agentes antimicrobianos .

Inhibición enzimática

“this compound” ha sido estudiada por sus actividades inhibitorias contra enzimas como la acetilcolinesterasa (AChE) y la glutatión S-transferasa (GST). Estas enzimas son objetivos para aplicaciones terapéuticas en afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson. Los análogos del indol han mostrado actividades inhibitorias moderadas a buenas, lo que podría conducir al desarrollo de nuevos fármacos para estas enfermedades neurodegenerativas .

Efectos neuroprotectores

Los efectos neuroprotectores de los derivados del indol se están explorando debido a su potencial en el tratamiento de afecciones médicas relacionadas con el cerebro. “this compound” podría desempeñar un papel en la farmacoterapia para el autismo, la dependencia del tabaco y la depresión, dado su impacto en las funciones del sistema nervioso central .

Regulación del crecimiento vegetal

El ácido indol-3-acético, un derivado del indol, es una hormona vegetal que regula el crecimiento. Al estudiar compuestos como “this compound”, los investigadores pueden comprender mejor el papel de los derivados del indol en el desarrollo de las plantas y potencialmente desarrollar nuevos productos químicos agrícolas que aumenten el crecimiento y la productividad de las plantas .

Direcciones Futuras

Indole derivatives, including “1-(1H-Indol-4-yl)ethanone”, have shown promise in various fields of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of diseases such as cancer, inflammation, and viral infections .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 1-(1h-indol-4-yl)ethanone, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Indole derivatives are known to possess various biological activities , suggesting that 1-(1H-Indol-4-yl)ethanone may have similar effects

Análisis Bioquímico

Biochemical Properties

1-(1H-Indol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-(1H-Indol-4-yl)ethanone, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the binding sites of proteins and enzymes . The compound’s ability to interact with these biomolecules underpins its diverse biological activities.

Cellular Effects

1-(1H-Indol-4-yl)ethanone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 1-(1H-Indol-4-yl)ethanone can influence gene expression by acting as a ligand for nuclear receptors, thereby regulating the transcription of target genes . These effects on cellular processes highlight the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1-(1H-Indol-4-yl)ethanone involves its interactions with various biomolecules. The compound can bind to enzymes and receptors, leading to inhibition or activation of their activities. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This inhibition is achieved through the binding of 1-(1H-Indol-4-yl)ethanone to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can modulate gene expression by binding to nuclear receptors, influencing the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-Indol-4-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, long-term exposure to 1-(1H-Indol-4-yl)ethanone in in vitro or in vivo studies has been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of 1-(1H-Indol-4-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy or toxicity changes significantly at certain dosage levels . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

1-(1H-Indol-4-yl)ethanone is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The compound’s involvement in these metabolic pathways can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 1-(1H-Indol-4-yl)ethanone within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) . Additionally, binding proteins, such as albumin, can facilitate the distribution of 1-(1H-Indol-4-yl)ethanone in the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms are crucial for the compound’s therapeutic effects and bioavailability.

Subcellular Localization

The subcellular localization of 1-(1H-Indol-4-yl)ethanone can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of 1-(1H-Indol-4-yl)ethanone is essential for elucidating its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

1-(1H-indol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNGGWBJUGNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514829 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50614-86-3 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone](/img/structure/B1316453.png)

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)